

In-Depth Technical Guide to 3-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Fluoro-5-formylbenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's structure, physical and chemical characteristics, and provides available experimental data. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

3-Fluoro-5-formylbenzonitrile, with the CAS number 1003708-42-6, is a trifunctional aromatic compound containing a fluorine atom, a formyl group, and a nitrile group.^[1] These functional groups contribute to its unique reactivity and utility as a building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties of **3-Fluoro-5-formylbenzonitrile**

Property	Value	Source(s)
IUPAC Name	3-fluoro-5-formylbenzonitrile	[1]
Synonyms	5-Cyano-3-fluorobenzaldehyde, 3-Cyano-5-fluorobenzaldehyde	[1]
CAS Number	1003708-42-6	[1]
Molecular Formula	C ₈ H ₄ FNO	[1]
Molecular Weight	149.12 g/mol	[1]
Melting Point	75-82 °C	
Boiling Point	205 °C (predicted)	
Density	1.25 g/cm ³ (predicted for isomer)	[2]
XlogP	1.2	[1]
Appearance	White to light yellow crystalline powder	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **3-Fluoro-5-formylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

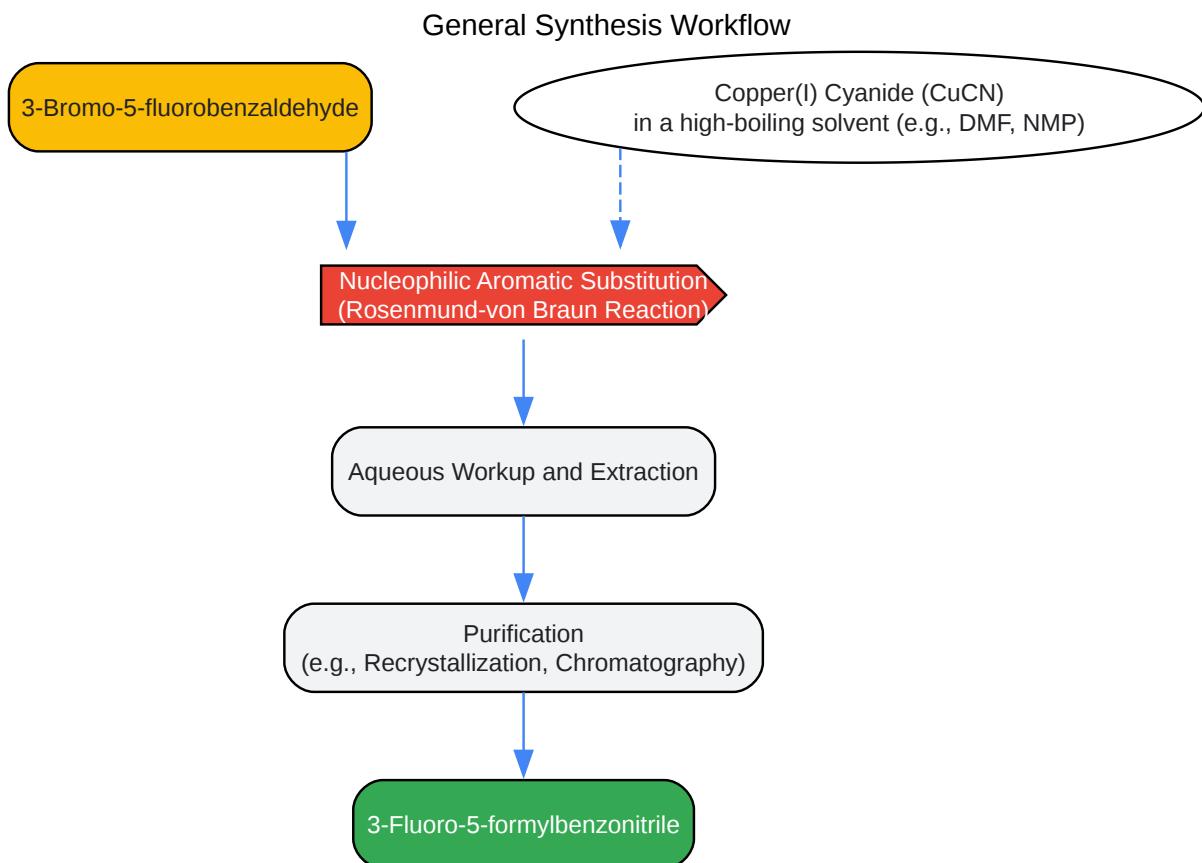
- **1H NMR:** The proton NMR spectrum of **3-Fluoro-5-formylbenzonitrile** in CDCl₃ is expected to show signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
- **13C NMR:** The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to

have a chemical shift in the range of 190 ppm. The carbon atoms attached to the fluorine and nitrile groups will also show characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluoro-5-formylbenzonitrile** will display characteristic absorption bands for its functional groups. Key expected peaks include:

- C≡N stretch: A strong, sharp absorption band around 2230 cm^{-1} .
- C=O stretch (aldehyde): A strong absorption band around 1700 cm^{-1} .
- C-F stretch: An absorption in the region of $1250\text{-}1000\text{ cm}^{-1}$.
- Aromatic C-H stretch: Peaks above 3000 cm^{-1} .
- Aromatic C=C stretch: Bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.


Mass Spectrometry (MS)

The mass spectrum of **3-Fluoro-5-formylbenzonitrile** is expected to show a molecular ion peak (M^+) at m/z 149, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) and hydrocyanic acid (HCN, 27 amu).

Synthesis and Reactivity

While a specific detailed experimental protocol for the synthesis of **3-Fluoro-5-formylbenzonitrile** is not readily available in the searched literature, a common route for the synthesis of its isomer, 2-Fluoro-5-formylbenzonitrile, involves the cyanation of a corresponding bromobenzaldehyde precursor.^{[3][4]} This suggests that a potential synthetic pathway for **3-Fluoro-5-formylbenzonitrile** could start from 3-bromo-5-fluorobenzaldehyde.

A general workflow for such a synthesis is depicted below:

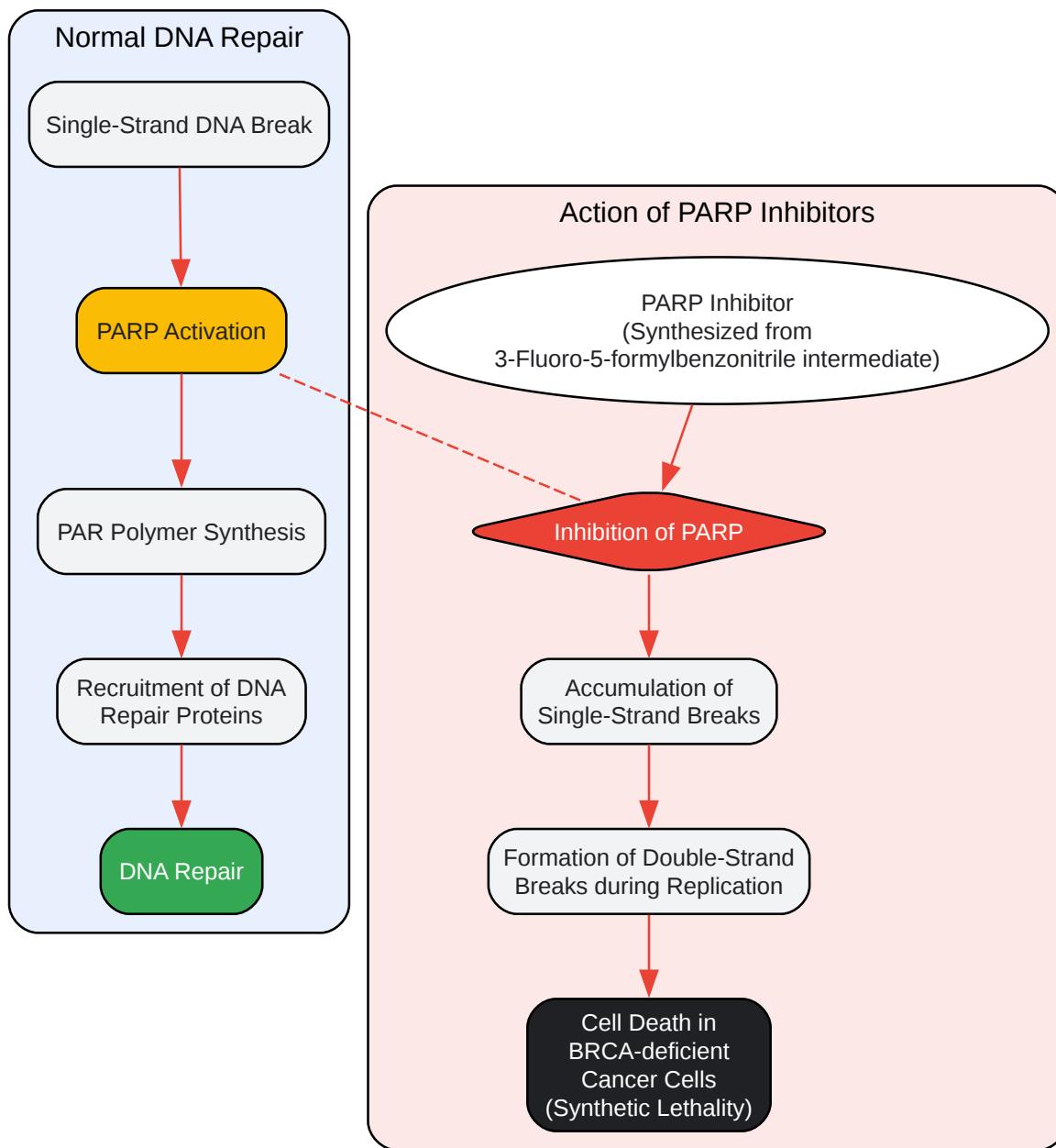
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Fluoro-5-formylbenzonitrile**.

Applications in Drug Development

3-Fluoro-5-formylbenzonitrile serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of Positron Emission Tomography (PET) imaging agents and Poly (ADP-ribose) polymerase (PARP) inhibitors.

PET Radiotracers for mGluR5 Imaging


This compound is a precursor for the synthesis of radiolabeled ligands targeting the metabotropic glutamate receptor 5 (mGluR5).^[5] These receptors are implicated in various neurological and psychiatric disorders. The development of PET tracers allows for the non-

invasive *in vivo* visualization and quantification of mGluR5, aiding in the diagnosis and understanding of these conditions, as well as in the development of novel therapeutics.

PARP Inhibitors

3-Fluoro-5-formylbenzonitrile is also utilized in the synthesis of PARP inhibitors.^[2] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzonitrile moiety can serve as a pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, leading to competitive inhibition of the PARP enzyme.

The general role of PARP in DNA repair and its inhibition is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.

Safety and Handling

3-Fluoro-5-formylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.^[1] It can also cause skin and serious eye irritation.^[1] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^{[6][7]} Work should be conducted in a well-ventilated area or under a chemical fume hood.^[6]

Conclusion

3-Fluoro-5-formylbenzonitrile is a valuable and versatile building block in medicinal chemistry and drug development. Its unique combination of functional groups allows for its incorporation into a variety of complex molecular scaffolds, leading to the development of potent and selective therapeutic and diagnostic agents. This guide provides a summary of its key chemical properties and applications, serving as a foundational resource for researchers in the field. Further experimental validation of some of the predicted properties is recommended for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-5-FORMYL BENZONITRILE | 218301-22-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-FLUORO-5-FORMYL BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Fluoro-5-formylbenzonitrile 97 218301-22-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Fluoro-5-formylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581179#3-fluoro-5-formylbenzonitrile-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com